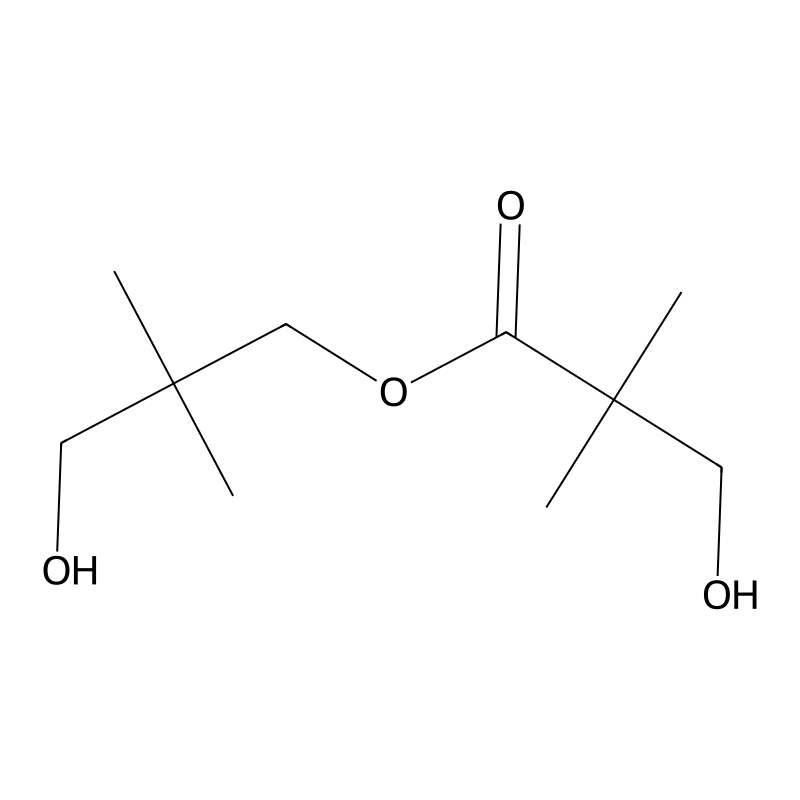3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Coatings
Field: Material Science
Method of Application: The compound is used as a building block in the synthesis of polyester resins.
Pharmaceutical Intermediate
Field: Pharmaceutical Chemistry
Application: “3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate” is used as a pharmaceutical intermediate.
Method of Application: As an intermediate, this compound is used in various stages of drug synthesis.
3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate, also known as Hydroxypivalyl Hydroxypivalate or HPHP Glycol, is a difunctional ester-glycol with the molecular formula and a molecular weight of 204.26 g/mol. It is characterized by two hydroxyl groups and is primarily utilized in the production of polyester resins for various coatings, including automotive applications. The compound has a CAS number of 1115-20-4 and is recognized for its role in enhancing the properties of coatings by providing flexibility and durability while maintaining mechanical integrity .
- Esterification: It can react with acids to form new esters, releasing water.
- Transesterification: This compound can participate in transesterification reactions where it exchanges its alkoxy group with another alcohol.
- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield the corresponding alcohol and acid.
These reactions are significant in modifying resin properties or synthesizing new compounds for specific applications.
The synthesis of 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate typically involves:
- Esterification Reaction: The reaction of 3-hydroxy-2,2-dimethylpropanoic acid with an alcohol (such as 3-hydroxy-2,2-dimethylpropanol) under acidic conditions to form the ester.
- Catalysis: Acid or base catalysts may be employed to enhance reaction rates and yields.
- Purification: The resulting product is purified through distillation or recrystallization to obtain the desired purity level.
3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate is primarily used in:
- Polyester Resins: Used in coatings for automotive finishes due to its ability to enhance flexibility and durability.
- Coatings Industry: Improves flow properties and leveling during curing processes in powder coatings.
- Chemical Intermediates: Serves as a building block for various chemical syntheses.
Interaction studies involving 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate focus on its compatibility with other materials used in coatings and resins. Research indicates that it interacts favorably with other glycols and resins to enhance mechanical properties without compromising stability or performance. Further studies are required to explore its interactions at the molecular level with biological systems or other chemical entities.
Several compounds share structural similarities with 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| Ethyl 3-hydroxy-2,2-dimethylpropanoate | 14002-73-4 | 1.00 | Similar structure; used in similar applications |
| Diethyl 2,2-bis(hydroxymethyl)malonate | 20605-01-0 | 0.96 | Contains multiple hydroxymethyl groups |
| Ethyl 3-hydroxy-2-methylpropanoate | 89534-52-1 | 0.96 | Variation with different alkyl groups |
| 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid | 5471-77-2 | 0.96 | Contains an ethoxy group |
The uniqueness of 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate lies in its dual hydroxyl functionality combined with a branched structure that imparts specific mechanical properties desirable in coating applications while maintaining flexibility and stability .
Physical Description
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 5 of 342 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 337 of 342 companies with hazard statement code(s):;
H318 (44.21%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (55.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
Other CAS
Wikipedia
General Manufacturing Information
All other chemical product and preparation manufacturing
Propanoic acid, 3-hydroxy-2,2-dimethyl-, 3-hydroxy-2,2-dimethylpropyl ester: ACTIVE








